Acetamide, N-1H-tetrazol-5-yl-
Description
Significance of the Acetamide (B32628) and Tetrazole Moiety in Organic Synthesis and Heterocyclic Chemistry
Both the acetamide and tetrazole components of Acetamide, N-1H-tetrazol-5-yl- contribute unique and valuable properties to the fields of organic and heterocyclic chemistry.
The acetamide moiety (CH₃CONH₂) is the simplest amide derived from acetic acid. allen.infiveable.me It is widely utilized as an industrial solvent, a plasticizer, and, crucially, as an intermediate building block in the synthesis of a variety of pharmaceuticals and agrochemicals. allen.infiveable.mewikipedia.orgpatsnap.com The structure of acetamide, which includes a polar carbonyl group and an amine group, facilitates hydrogen bonding. fiveable.mefiveable.me This characteristic imparts a relatively high boiling point and solubility in water, making it a useful component in various chemical reactions. fiveable.mefiveable.me
The tetrazole moiety is a highly significant pharmacophore in medicinal chemistry. bohrium.combohrium.com A primary driver for the extensive research into tetrazoles is their function as a bioisostere for the carboxylic acid group. hilarispublisher.combohrium.comwikipedia.orgbohrium.com Tetrazoles exhibit similar acidity (pKa values of 4.5–4.9) and a planar structure comparable to carboxylic acids, allowing them to mimic the biological activity of a carboxyl group while often providing improved metabolic stability and enhanced pharmacokinetic properties. rug.nlbohrium.comnumberanalytics.com This bioisosteric replacement has been successfully employed in numerous FDA-approved drugs, including the angiotensin II receptor blocker losartan. nih.govwikipedia.orgacs.org The nitrogen-rich, aromatic, and planar nature of the tetrazole ring is also advantageous for creating strong interactions with biological receptors. bohrium.com Beyond pharmaceuticals, tetrazoles are used in diverse applications such as high-energy materials and as activators in oligonucleotide synthesis. bohrium.comwikipedia.orgacs.org
Current Academic Research Trends and Challenges Pertaining to N-1H-tetrazol-5-yl-acetamide Analogues
Recent research highlights the therapeutic potential of N-1H-tetrazol-5-yl-acetamide analogues:
| Compound/Derivative Class | Research Focus | Key Findings |
| N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives | Development of non-carboxylic inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) for diabetes treatment. mdpi.comnih.gov | The compound NM-03, N-(3-(1H-tetrazole-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide, demonstrated potent PTP1B inhibition with an IC₅₀ value of 4.48 µM and showed good in vivo activity, identifying it as a promising lead molecule. nih.gov |
| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | Investigation of selective anticancer activity. tandfonline.com | This compound exhibited high selectivity and significant cytotoxicity against A549 human lung adenocarcinoma cells (IC₅₀ of 23.30 ± 0.35 µM) while showing minimal effect on normal mouse embryoblast cells. tandfonline.com |
| 2-(4-chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide | Evaluation of antidiabetic properties as a tetrazole analog of clofibric acid. mdpi.com | In a diabetes mellitus rat model, a single 50 mg/kg dose resulted in a significant decrease in plasma glucose levels over 7 hours. mdpi.com |
This table summarizes recent research findings on the biological activities of various N-1H-tetrazol-5-yl-acetamide analogues.
To overcome synthetic challenges, modern research is exploring innovative methods such as multicomponent reactions (MCRs) and the development of novel catalysts. nih.govrsc.org For instance, the use of a magnetic carbon nanotube composite has been shown to be a highly efficient and reusable catalyst for the eco-friendly synthesis of 5-substituted-1H-tetrazoles. rsc.org These advancements aim to make the synthesis of complex tetrazole-containing molecules more efficient, cost-effective, and sustainable.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2H-tetrazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O/c1-2(9)4-3-5-7-8-6-3/h1H3,(H2,4,5,6,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVYHWSDERZPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNN=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210585 | |
| Record name | Acetamide, N-1H-tetrazol-5-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6158-77-6 | |
| Record name | N-2H-Tetrazol-5-ylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6158-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-1H-tetrazol-5-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006158776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-1H-tetrazol-5-yl- | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402738 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-1H-tetrazol-5-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N 1h Tetrazol 5 Yl Acetamide and Its Derivatives
Precursor Synthesis and Derivatization Approaches for the Tetrazole Ring System
The cornerstone of synthesizing N-1H-tetrazol-5-yl-acetamide is the efficient construction of its precursor, 5-aminotetrazole (B145819). This key intermediate provides the necessary tetrazole nucleus with an exocyclic amino group ready for subsequent acylation.
The most prevalent and direct method for forming 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). thieme-connect.comacs.org For the synthesis of the 5-aminotetrazole precursor, the reaction involves the cyclization of cyanamide (B42294) with an azide source, typically hydrazoic acid or sodium azide. thieme-connect.com
This reaction is often catalyzed by Brønsted or Lewis acids. youtube.com The acid activates the nitrile group, making it more susceptible to nucleophilic attack by the azide anion. The process is believed to proceed through a stepwise mechanism involving the formation of an intermediate which then cyclizes to yield the aromatic tetrazole ring. youtube.com Various catalysts and conditions have been developed to improve reaction efficiency and safety, mitigating the need for volatile and explosive hydrazoic acid. organic-chemistry.org For instance, the use of zinc salts in water or amine salts like pyridinium (B92312) hydrochloride in DMF provides effective and milder conditions for the cycloaddition. youtube.comorganic-chemistry.orgresearchgate.net
A summary of typical reaction conditions for this cycloaddition is presented below.
| Reactant 1 | Reactant 2 | Catalyst / Additive | Solvent | Temperature | Yield |
| Benzonitrile | Sodium Azide | Ammonium Chloride | DMF | Heating | 22% (crude) |
| Organic Nitriles | Sodium Azide | Pyridinium Hydrochloride | DMF | 110 °C | Good to Excellent |
| Organic Nitriles | Sodium Azide | Zinc Salts | Water | Reflux | High |
This table presents illustrative data for the synthesis of 5-substituted tetrazoles, the core reaction type for producing the 5-aminotetrazole precursor.
The 5-aminotetrazole precursor offers multiple sites for further functionalization, providing a platform for a wide array of derivatives. mdpi.com The tetrazole ring contains several nitrogen atoms that can be alkylated or otherwise substituted. This allows for the modification of the molecule's properties. A direct synthetic route involves the reaction of 5-aminotetrazole with electrophiles. For example, N,N-methylene bridged compounds have been synthesized by reacting 5-aminotetrazole with intermediates like 1-(chloromethyl)-3,5-dinitro-1H-pyrazol-4-amine in the presence of a base such as potassium hydroxide, leading to the formation of N1 and N2 substituted isomers. mdpi.com This strategy highlights the potential to create complex derivatives by targeting the nitrogen atoms of the tetrazole ring.
Acetamide (B32628) Moiety Introduction and Modification Strategies
With the 5-aminotetrazole core in hand, the subsequent key transformation is the introduction of the acetamide group. This is typically achieved through standard amidation or acylation reactions.
The most direct method for synthesizing N-1H-tetrazol-5-yl-acetamide is the N-acetylation of 5-aminotetrazole. This reaction involves treating the exocyclic amino group of 5-aminotetrazole with an acetylating agent. Common reagents for this transformation include acetyl chloride and acetic anhydride (B1165640). nih.gov
The use of acetyl chloride is highly effective but must be managed carefully due to its high reactivity and instability in water, which produces corrosive hydrochloric acid as a byproduct. ias.ac.in Reactions are often run under basic conditions to neutralize the acid. One reported methodology for the acetylation of primary amines involves using acetyl chloride in a brine solution with a weak base like sodium acetate, which buffers the reaction medium. ias.ac.in Acetic anhydride is a less reactive alternative, often used with or without a catalyst. researchgate.net These reactions provide a reliable and straightforward route to the final N-1H-tetrazol-5-yl-acetamide product.
| Amine Substrate | Acetylating Agent | Conditions | Product |
| Primary Aromatic Amines | Acetyl Chloride | Sodium Acetate, Brine | N-Aryl Acetamide |
| Various Amines | Acetic Anhydride | Aqueous Medium, NaHCO3 | N-Acyl Derivative |
| Hydroxyamino Acids | Acetyl Chloride | HCl-saturated Acetic Acid | O-Acetyl, N-Protonated |
This table shows general conditions for the N-acetylation of amines, which are applicable to the synthesis of the title compound from 5-aminotetrazole.
Further derivatization can be performed on the fully formed N-1H-tetrazol-5-yl-acetamide molecule. The tetrazole ring still possesses reactive N-H sites that can be targeted for substitution reactions, similar to the functionalization of the 5-aminotetrazole precursor. Alkylation, arylation, or the introduction of other functional groups onto the tetrazole ring nitrogens can be achieved by reacting N-1H-tetrazol-5-yl-acetamide with suitable electrophiles under basic conditions. This allows for the fine-tuning of the molecule's physicochemical properties and the creation of a library of related compounds.
Multicomponent Reaction (MCR) Approaches to N-1H-tetrazol-5-yl-acetamide Synthesis
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, offer an efficient and atom-economical alternative to traditional multi-step syntheses. clockss.org 5-Aminotetrazole is a valuable building block in various MCRs, often acting as a 1,3-binucleophile where both the exocyclic amino group and a ring nitrogen participate in the reaction. clockss.orgresearchgate.net
While a direct MCR to N-1H-tetrazol-5-yl-acetamide is not commonly reported, MCRs provide powerful strategies for synthesizing the core structure of substituted 5-aminotetrazoles. For instance, Biginelli-type reactions involving 5-aminotetrazole, an aldehyde, and a β-ketoester can produce complex fused heterocyclic systems like tetrazolo[1,5-a]pyrimidines. researchgate.netsemanticscholar.org Another approach is the bismuth-nitrate-promoted three-component synthesis of 1-substituted-5-aminotetrazoles from an amine, phenyl isothiocyanate, and sodium azide. nih.gov Such MCRs can rapidly generate a diverse range of 5-aminotetrazole derivatives, which can then be converted to their corresponding N-acetyl derivatives in a subsequent step.
| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |
| Biginelli-type | 5-Aminotetrazole | Aromatic Aldehyde | β-Ketoester | Acid/Base | Tetrazolo[1,5-a]pyrimidines |
| Bismuth-Promoted | Amine | Phenyl Isothiocyanate | Sodium Azide | Bi(NO3)3·5H2O | 1-Substituted 5-Aminotetrazoles |
| Ugi-Tetrazole | Isocyanide | Aldehyde/Ketone | Amine | TMSN3 | 1,5-Disubstituted Tetrazoles |
This table summarizes MCRs that utilize or produce the 5-aminotetrazole scaffold, a key precursor for the title compound.
Catalytic Systems in N-1H-tetrazol-5-yl-acetamide Synthesis
Catalysis plays a pivotal role in the synthesis of tetrazole derivatives, offering pathways that are often more efficient and selective than traditional methods. The synthesis of 5-substituted 1H-tetrazoles, the class to which N-1H-tetrazol-5-yl-acetamide belongs, is commonly achieved through the [3+2] cycloaddition of a nitrile with an azide source. Catalysts are employed to facilitate this reaction, which can be broadly categorized into homogeneous and heterogeneous systems.
Homogeneous catalysts, which exist in the same phase as the reactants, have been utilized in the synthesis of tetrazole derivatives. These catalysts, often metal complexes or Lewis acids, can activate the nitrile group, accelerating the cycloaddition with azide. However, homogeneous catalysts can present challenges, including difficult separation from the reaction product, which complicates purification and prevents catalyst recycling. While various homogeneous systems, including zinc(II) salts and copper acetate, have been reported for the synthesis of general 5-substituted 1H-tetrazoles, specific literature detailing the use of homogeneous catalysts for the direct synthesis of N-1H-tetrazol-5-yl-acetamide is not extensively available. The synthesis of the target compound is more commonly approached via the acylation of 5-aminotetrazole, a reaction that may or may not be catalytically driven.
To overcome the drawbacks of homogeneous systems, significant research has focused on developing heterogeneous catalysts. These catalysts exist in a different phase from the reactants, allowing for easy separation by filtration and potential for reuse, which aligns with green chemistry principles.
Nanomaterials, in particular, have emerged as highly efficient heterogeneous catalysts due to their high surface-area-to-volume ratio and unique surface properties. A variety of nanoparticle-based catalysts have been developed for the synthesis of 5-substituted 1H-tetrazoles. These include systems based on:
Magnetic Nanoparticles: Iron oxide (Fe3O4) nanoparticles are frequently used as a core to support catalytic species. Their magnetic nature allows for simple recovery from the reaction mixture using an external magnet. Examples include copper complexes supported on silica-coated magnetic nanoparticles (Fe3O4@SiO2). These have demonstrated high efficiency in aqueous media at mild temperatures.
Metal and Metal Oxide Nanoparticles: Nanocrystalline zinc oxide (ZnO) has been shown to be an effective Lewis acid catalyst for the [3+2] cycloaddition, yielding products in high yields. Platinum nanoparticles supported on Vulcan carbon (Pt NPs@VC) have also been successfully used, demonstrating excellent catalytic performance and reusability in the synthesis of 5-substituted 1H-tetrazoles, including the related analogue N-(4-(1H-tetrazol-5-yl)phenyl)acetamide.
Polymer and Solid-Supported Catalysts: Acidic resins like Amberlyst-15 have been employed as solid acid catalysts for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide.
The table below summarizes various heterogeneous and nanoparticle-mediated catalytic systems used for the synthesis of N-acyl tetrazole analogues and other 5-substituted tetrazoles.
| Catalyst | Substrate | Product | Conditions | Yield (%) | Ref |
| Pt NPs@VC | N-(4-cyanophenyl)acetamide | N-(4-(1H-tetrazol-5-yl)phenyl)acetamide | NaN3, DMF, 130°C, 24h | 85 | |
| Immobilized AlCl3 on γ-Al2O3 | N-(4-cyano-2-nitrophenyl)acetamide | N-[2-nitro-4-(1H-tetrazol-5-yl)phenyl]acetamide | NaN3, DMF, 50°C | 87 | |
| Fe3O4@SiO2-Im[Br]-SB-Cu(II) | Benzaldehyde, Hydroxylamine HCl | 5-Phenyl-1H-tetrazole | NaN3, Water, 40°C | 97 | |
| Nanocrystalline ZnO | Various Nitriles | 5-Substituted-1H-tetrazoles | NaN3, 120-130°C | 69-82 | |
| Ni0.25Mn0.25Cu0.5Fe2O4 | Various Nitriles | 5-Substituted-1H-tetrazoles | NaN3, DMSO, 100°C | 89-98 |
Green Chemistry Principles in N-1H-tetrazol-5-yl-acetamide Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of its principles is crucial for developing sustainable synthetic methodologies. Key metrics are used to quantify the "greenness" of a reaction, including Atom Economy (AE), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor).
Atom Economy (AE): Introduced by Barry Trost, AE measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has an AE of 100%.
Process Mass Intensity (PMI): This metric considers the total mass of materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. A lower PMI indicates a greener process.
E-Factor: Developed by Roger Sheldon, the E-Factor quantifies the amount of waste produced per kilogram of product. The goal is to minimize this value.
The common synthesis of N-1H-tetrazol-5-yl-acetamide involves the acetylation of 5-aminotetrazole using an acetylating agent like acetic anhydride.
Reaction: C₂H₄N₄ (5-Aminotetrazole) + C₄H₆O₃ (Acetic Anhydride) → C₃H₅N₅O (N-1H-tetrazol-5-yl-acetamide) + C₂H₄O₂ (Acetic Acid)
The theoretical Atom Economy for this reaction can be calculated as follows:
AE = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100
Molecular Weight of N-1H-tetrazol-5-yl-acetamide (C₃H₅N₅O): 127.10 g/mol
Molecular Weight of 5-Aminotetrazole (C₂H₄N₄): 85.07 g/mol
Molecular Weight of Acetic Anhydride (C₄H₆O₃): 102.09 g/mol
AE = (127.10 / (85.07 + 102.09)) x 100 = 67.9%
This calculation shows that a significant portion of the reactant mass ends up in the acetic acid by-product. Green chemistry principles would encourage exploring alternative synthetic routes with higher atom economy, such as direct catalytic cycloadditions where possible, or using catalytic amounts of reagents instead of stoichiometric ones. Furthermore, the choice of solvents, reaction conditions (e.g., temperature and pressure), and the energy requirements of the process are critical considerations for a truly sustainable synthesis. The use of water as a solvent and recyclable heterogeneous catalysts, as seen in some modern tetrazole syntheses, are practical applications of these principles.
Synthesis of Chiral N-1H-tetrazol-5-yl-acetamide Analogues
The synthesis of chiral molecules is of paramount importance, particularly in medicinal chemistry where enantiomers can have vastly different biological activities. The creation of chiral analogues of N-1H-tetrazol-5-yl-acetamide would involve introducing a stereocenter, typically on the acetyl group or by creating an atropisomeric axis of chirality.
Strategies for the asymmetric synthesis of chiral tetrazoles and their derivatives generally fall into several categories:
Using Chiral Catalysts: Organocatalysis and transition-metal catalysis with chiral ligands are powerful tools for enantioselective synthesis. For instance, novel chiral organocatalysts incorporating a tetrazole moiety within a binaphthylazepine backbone have been developed for asymmetric reactions. Copper-catalyzed atroposelective N-arylations have been used to create N-C axially chiral compounds with high enantioselectivity. Such catalytic systems could potentially be adapted for the synthesis of chiral N-acyl tetrazoles.
Starting from Chiral Precursors: An alternative approach is to use a chiral starting material. For example, the synthesis of amino acid tetrazoles from N-protected L-alanine has been shown to proceed with full retention of stereochemistry, providing enantiopure products. A similar strategy could be envisioned where a chiral carboxylic acid is used to acylate 5-aminotetrazole, thereby introducing a stereocenter into the final molecule.
Biocatalysis: Enzymes and engineered proteins are increasingly used for highly selective asymmetric synthesis. Biocatalytic strategies have been developed for the asymmetric N-H carbene insertion to create chiral amines, showcasing the potential for enzymatic methods in forming chiral C-N bonds.
While specific examples of the asymmetric synthesis of chiral N-1H-tetrazol-5-yl-acetamide analogues are not prominent in the surveyed literature, the established principles of asymmetric catalysis provide clear pathways to their potential synthesis. The development of such methods would rely on adapting existing organocatalytic, metal-catalyzed, or biocatalytic systems to accommodate the specific substrates required.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It operates by measuring the absorption of electromagnetic radiation by atomic nuclei within a strong magnetic field. The precise resonance frequency of each nucleus is highly sensitive to its local electronic environment, providing detailed information about the molecular framework.
While extensive literature searches did not yield publicly available experimental NMR spectra for Acetamide (B32628), N-1H-tetrazol-5-yl-, the expected spectral features can be predicted based on its known structure. An analysis of its hypothetical NMR data serves to illustrate the power of this technique for structural verification.
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For Acetamide, N-1H-tetrazol-5-yl-, the ¹H-NMR spectrum is expected to be relatively simple, displaying distinct signals for the different types of protons.
Expected ¹H-NMR Spectral Data:
| Predicted Signal | Chemical Shift (δ) Range (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Amide N-H | 10.0 - 12.0 | Singlet (broad) | 1H | -NH-C(O)- |
| Tetrazole N-H | 14.0 - 16.0 | Singlet (broad) | 1H | Tetrazole ring N-H |
The spectrum would be characterized by three main signals. A singlet in the downfield region (δ 2.0-2.5 ppm) would correspond to the three equivalent protons of the acetyl methyl group. Two broad singlets at much lower fields would be indicative of the acidic protons attached to nitrogen atoms: one for the amide N-H and another, typically very downfield, for the N-H proton of the tetrazole ring. The exact positions of the N-H protons are highly dependent on the solvent, concentration, and temperature.
Carbon-13 NMR (¹³C-NMR) spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment gives rise to a separate signal. This technique is crucial for confirming the number of carbon atoms and identifying their functional roles (e.g., carbonyl, aliphatic, or part of a heterocyclic ring).
Expected ¹³C-NMR Spectral Data:
| Predicted Signal | Chemical Shift (δ) Range (ppm) | Assignment |
|---|---|---|
| Carbonyl Carbon | 165 - 175 | C=O |
| Tetrazole Carbon | 145 - 155 | C5 of Tetrazole Ring |
The ¹³C-NMR spectrum for Acetamide, N-1H-tetrazol-5-yl- is expected to show three distinct signals. The carbonyl carbon of the acetamide group would appear significantly downfield (δ 165-175 ppm). The single carbon atom within the tetrazole ring would also resonate in the downfield region (δ 145-155 ppm), characteristic of carbons in electron-deficient heterocyclic systems. Finally, the methyl carbon would produce a signal in the upfield, aliphatic region (δ 20-30 ppm).
For more complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques provide an additional dimension of information by showing correlations between nuclei.
Correlation Spectroscopy (COSY) : The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. In the case of Acetamide, N-1H-tetrazol-5-yl-, a COSY spectrum would be expected to show no cross-peaks, as there are no adjacent, non-equivalent protons to establish such correlations. This lack of correlation would itself be a key piece of structural evidence, confirming the isolation of the methyl and N-H proton spin systems.
Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment maps direct, one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum of this compound would show a clear correlation peak connecting the proton signal of the methyl group (at δ ~2.2 ppm) to the carbon signal of the same group (at δ ~25 ppm). This provides an unambiguous assignment of the methyl group in both the ¹H and ¹³C spectra.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about the molecular structure.
The compound Acetamide, N-1H-tetrazol-5-yl- has a molecular formula of C₃H₅N₅O and an exact molecular weight of approximately 127.1047 g/mol nist.gov. An electron ionization (EI) mass spectrum for this compound is cataloged in the National Institute of Standards and Technology (NIST) database, confirming its experimental characterization by this method nist.govmaxapress.comresearchgate.net.
Upon electron ionization, the molecule would form a molecular ion (M⁺˙), and then undergo fragmentation through the cleavage of its weakest bonds. The analysis of these fragments helps to piece together the original structure.
Expected Key Fragments in the EI Mass Spectrum:
| m/z Value | Proposed Fragment | Notes |
|---|---|---|
| 127 | [C₃H₅N₅O]⁺˙ | Molecular Ion (M⁺˙) |
| 85 | [C₂H₃N₂O]⁺ | Loss of N₂ and H |
| 70 | [CHN₄]⁺ | Loss of ketene (B1206846) (CH₂=C=O) and a hydrogen atom |
| 43 | [CH₃CO]⁺ | Acetyl cation; a very common fragment for acetamides |
The fragmentation pattern would likely be dominated by pathways involving the stable acetyl cation ([CH₃CO]⁺) at m/z 43. Another significant fragmentation route for tetrazoles is the loss of a molecule of nitrogen (N₂), which would lead to further fragmentation cascades.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching and bending). The frequency of the absorbed radiation is characteristic of the type of bond and its environment, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.
Analysis of Acetamide, N-1H-tetrazol-5-yl- reveals the presence of several key functional groups: an N-H bond in the amide, a C=O (carbonyl) bond, and the N-H and C=N/N=N bonds within the tetrazole ring. A literature report from 1959 confirms the IR characterization of 5-acetamidotetrazole and provides its absorption maxima manupropria-pens.ch.
Reported Infrared Absorption Data for 5-Acetamidotetrazole manupropria-pens.ch:
| Wavelength (μm) | Wavenumber (cm⁻¹) | Intensity | Tentative Assignment |
|---|---|---|---|
| 3.28 | 3049 | Medium | N-H Stretch (Amide/Tetrazole) |
| 3.31 | 3021 | Medium | N-H Stretch (Amide/Tetrazole) |
| 3.38 | 2959 | Broad | N-H Stretch (Hydrogen-bonded) |
| 3.43 | 2915 | Medium | C-H Stretch (Methyl) |
| 6.24 | 1603 | Medium | C=O Stretch (Amide I) / C=N Stretch |
| 6.69 | 1495 | Broad | N-H Bend (Amide II) |
| 9.32 | 1073 | Broad | Tetrazole Ring Vibrations |
The spectrum clearly indicates the presence of N-H stretching vibrations around 3000 cm⁻¹, characteristic of both the amide and tetrazole groups. The strong absorption around 1603 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the amide group (Amide I band), potentially overlapping with C=N stretching from the tetrazole ring. The broad band at 1495 cm⁻¹ corresponds to the N-H bending vibration (Amide II band). The absorptions in the 1000-1100 cm⁻¹ region are consistent with the characteristic vibrations of the tetrazole ring system.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction is the most powerful method for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of each atom in the crystal lattice. This provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
A thorough search of the scientific literature and crystallographic databases did not yield a reported single-crystal X-ray structure for Acetamide, N-1H-tetrazol-5-yl-. Should a suitable single crystal of the compound be grown and analyzed, this technique would provide unambiguous confirmation of its atomic connectivity and tautomeric form (i.e., the exact position of the proton on the tetrazole ring). Furthermore, it would reveal how the molecules pack in the solid state and detail the network of hydrogen bonds formed by the amide and tetrazole N-H groups and the carbonyl oxygen, which are critical to understanding its physical properties.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. It provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which can then be compared to the theoretical values calculated from the compound's molecular formula. This comparison is a fundamental indicator of the sample's purity and confirms its elemental composition.
For Acetamide, N-1H-tetrazol-5-yl-, with the molecular formula C₃H₅N₅O, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. chemeo.comnist.govuni.lu This data serves as a benchmark against which experimentally obtained values from elemental analysis are compared. A close correlation between the theoretical and found values provides strong evidence for the correct synthesis and high purity of the compound.
The determination of elemental composition is typically carried out using a CHNS elemental analyzer. thermofisher.comunipd.itazom.com This instrument combusts the sample in a controlled environment, and the resulting gases are separated and quantified to determine the percentage of each element. thermofisher.comazom.com
Table 1: Theoretical Elemental Composition of Acetamide, N-1H-tetrazol-5-yl-
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |
| Carbon | C | 12.01 | 3 | 36.03 | 28.34 |
| Hydrogen | H | 1.01 | 5 | 5.05 | 3.96 |
| Nitrogen | N | 14.01 | 5 | 70.05 | 55.11 |
| Oxygen | O | 16.00 | 1 | 16.00 | 12.59 |
| Total | 127.13 | 100.00 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is an indispensable tool in synthetic chemistry for both the assessment of purity and the isolation of the target compound from reaction mixtures and byproducts. The choice of chromatographic technique and conditions is tailored to the specific properties of the analyte.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the purity assessment of non-volatile compounds. For compounds similar to Acetamide, N-1H-tetrazol-5-yl-, such as other tetrazole and acetamide derivatives, reverse-phase HPLC (RP-HPLC) is a commonly employed method. sielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.
For instance, a method for the analysis of 1-Methyl-5-aminotetrazole, a related compound, utilizes a Newcrom R1 column (a type of reverse-phase column) with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com The acidic modifier helps to ensure sharp peaks and reproducible retention times. For applications requiring mass spectrometry (MS) detection, a volatile acid like formic acid is often substituted for phosphoric acid. sielc.com A typical HPLC setup for purity analysis would involve injecting a solution of the synthesized Acetamide, N-1H-tetrazol-5-yl- onto the column and monitoring the eluent with a UV detector at a wavelength where the compound exhibits strong absorbance. The purity is determined by the relative area of the main peak in the resulting chromatogram.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for monitoring the progress of a reaction and for preliminary purity checks. libretexts.org For tetrazole derivatives, TLC is often performed on silica (B1680970) gel plates (silica gel 60 F254). ijcce.ac.ir The choice of eluent (mobile phase) is critical for achieving good separation. A study on the synthesis of an acetamidotetrazole-grafted magnetic chitosan (B1678972) biopolymer mentions the use of TLC to confirm the completion of the reaction for the formation of the acetamidotetrazole intermediate. ijcce.ac.ir The separation is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase. After development, the spots can be visualized under UV light or by using a staining agent. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions.
Table 2: Plausible Chromatographic Conditions for Acetamide, N-1H-tetrazol-5-yl- Based on Related Compounds
| Technique | Stationary Phase | Mobile Phase (Eluent) | Detection | Purpose |
| HPLC | C18 or Newcrom R1 | Acetonitrile/Water with Phosphoric or Formic Acid | UV-Vis Detector | Purity Assessment, Quantification |
| TLC | Silica Gel 60 F254 | Mixtures of polar and non-polar organic solvents (e.g., Ethyl Acetate/Hexane, Chloroform/Methanol) | UV light (254 nm), Staining agents (e.g., Potassium Permanganate) | Reaction Monitoring, Purity Check, Isolation |
The isolation of Acetamide, N-1H-tetrazol-5-yl- from a crude reaction mixture can be achieved using preparative column chromatography. This technique operates on the same principles as TLC but on a larger scale. The crude product is loaded onto a column packed with a stationary phase (commonly silica gel), and the eluent is passed through the column. Fractions are collected and analyzed (often by TLC) to identify those containing the pure product.
Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. semanticscholar.orgresearchgate.net For N-1H-tetrazol-5-yl-acetamide, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d), are instrumental in optimizing the molecular geometry and understanding its electronic properties. nih.govirjweb.com These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data where available. semanticscholar.org
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. nih.govscience.gov
A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This indicates that charge transfer can readily occur within the molecule. For tetrazole derivatives, the electronic density is often concentrated on the tetrazole motif and dispersed over adjacent rings. nih.gov The analysis of the HOMO-LUMO gap helps in understanding the polarizability and the hardness or softness of the molecule; a smaller gap corresponds to a softer, more reactive molecule. nih.gov
From the HOMO and LUMO energy values, several key chemical reactivity descriptors can be calculated: researchgate.net
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (1 / η), indicating a molecule's propensity to undergo chemical reactions.
Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as (EHOMO + ELUMO) / 2.
Studies on similar tetrazole hybrids have shown that compounds with lower HOMO-LUMO energy gaps exhibit higher chemical reactivity. researchgate.net
Table 1: Representative Quantum Chemical Parameters Derived from HOMO-LUMO Analysis
| Parameter | Formula | Significance |
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation |
| Chemical Softness (S) | 1 / η | Propensity for chemical reaction |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.
Typically, MEP maps use a color spectrum to denote different potential regions: researchgate.net
Red and Yellow/Orange: These colors indicate regions of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. irjweb.comresearchgate.net In molecules containing a tetrazole ring and a carbonyl group, the negative potential is often concentrated around the nitrogen atoms of the tetrazole ring and the oxygen atom of the carbonyl group. researchgate.net
Blue: This color represents regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.
Green: Indicates regions of neutral or near-zero potential.
By analyzing the MEP map of N-1H-tetrazol-5-yl-acetamide, one can identify the specific atomic sites that are most likely to participate in interactions with other molecules. irjweb.com
Mulliken Charge Distribution Analysis
Mulliken population analysis is a method for calculating the partial atomic charges within a molecule based on the distribution of electrons in the molecular orbitals. uni-muenchen.de This analysis provides insight into the electronic structure and helps to understand properties like the dipole moment and molecular polarizability. researchgate.net
The analysis assigns a partial charge to each atom, indicating whether it is electron-rich (negative charge) or electron-poor (positive charge). irjweb.com Atoms with more negative charges are more likely to donate electrons and act as sites for electrophilic attack. irjweb.com Conversely, atoms with the highest positive charges are identified as the most probable sites for nucleophilic attack. irjweb.com
It is important to note that Mulliken charges are known to be highly dependent on the basis set used in the calculation, which can sometimes lead to variability in the results. uni-muenchen.destackexchange.com Despite this limitation, the method remains a widely used tool for a qualitative understanding of charge distribution. stackexchange.com
Table 2: Illustrative Mulliken Charge Distribution for Key Atoms
| Atom Type | Typical Charge | Implication |
| Carbonyl Oxygen (O) | Highly Negative | Site for electrophilic attack |
| Tetrazole Nitrogens (N) | Negative | Electron-donating nature |
| Carbonyl Carbon (C) | Positive | Site for nucleophilic attack |
| Amide Hydrogen (H) | Positive | Potential for hydrogen bonding |
Fukui Indices for Reactivity Prediction
Fukui indices are local reactivity descriptors derived from DFT that quantify the reactivity of specific atomic sites within a molecule towards nucleophilic, electrophilic, and radical attacks. nih.govnih.gov This analysis provides a more detailed picture of reactivity than global descriptors like hardness or softness. researchgate.net
The Fukui function, ƒ(r), measures the change in electron density at a point r when the total number of electrons in the system changes. Condensed Fukui indices for a specific atom 'k' are calculated to predict its reactivity:
ƒk+: Indicates reactivity towards a nucleophilic attack (the atom acts as an electrophile).
ƒk-: Indicates reactivity towards an electrophilic attack (the atom acts as a nucleophile).
ƒk0: Indicates reactivity towards a radical attack.
By calculating these indices for each atom in N-1H-tetrazol-5-yl-acetamide, researchers can pinpoint the most reactive centers. nih.gov For instance, studies on related bis-tetrazole acetamides have shown that specific nitrogen atoms in the tetrazole ring can have the highest ƒk+ values, making them the most susceptible to nucleophilic attack. nih.gov Similarly, an atom with a high ƒk- value would be the most likely site for an electrophilic attack. nih.gov
Tautomerism and Isomerism Studies of the Tetrazole Ring
The tetrazole ring is known to exhibit prototropic tautomerism, meaning it can exist in different isomeric forms that differ in the position of a proton. researchgate.net For an N-unsubstituted tetrazole ring, such as the one in N-1H-tetrazol-5-yl-acetamide, two primary tautomeric forms are considered: the 1H- and 2H-tautomers. researchgate.net
1H-tetrazole: The proton is attached to the nitrogen atom at position 1.
2H-tetrazole: The proton is attached to the nitrogen atom at position 2.
A third potential isomer, the 5H-tautomer, is generally considered unstable due to its high energy, as confirmed by theoretical calculations, and has not been experimentally observed. researchgate.net The relative stability and population of the 1H and 2H tautomers are influenced by factors such as the nature of the substituent at the 5-position, the solvent, and the physical state (solid vs. solution). Computational studies can predict the relative energies of these tautomers to determine the most stable form under different conditions. In some substituted tetrazoles, it has been observed that the N-2 substituted isomers are more biologically active than their N-1 counterparts. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulation is a computational technique used to study the physical movement of atoms and molecules over time. scispace.commdpi.com It provides detailed information on the conformational flexibility, dynamics, and thermodynamic properties of a system at the atomic level. nih.gov
For N-1H-tetrazol-5-yl-acetamide, MD simulations can be employed to explore its conformational landscape. The simulation starts with an initial structure, often optimized by quantum chemical methods, and then solves Newton's equations of motion for the system. scispace.com The interactions between atoms are described by a force field, such as OPLS3 or AMBER. nih.govscispace.com
These simulations, which can span from nanoseconds to microseconds, allow researchers to:
Analyze the stability of different conformations. mdpi.com
Observe rotational movements around single bonds, such as the bond connecting the acetamide group to the tetrazole ring.
Study the interactions of the molecule with solvent molecules, providing insights into its behavior in solution.
Assess the stability of protein-ligand complexes if the molecule is being studied as a potential drug candidate. mdpi.com
By analyzing the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms during the simulation, the stability and flexibility of different parts of the molecule can be quantified. mdpi.com
Computational and Theoretical Investigations of N-1H-tetrazol-5-yl-acetamide Systems
Reactivity and Reaction Mechanisms of N 1h Tetrazol 5 Yl Acetamide
Nucleophilic Substitution Reactions Involving the Tetrazole and Acetamide (B32628) Moieties
Nucleophilic substitution reactions are a key feature of the chemical behavior of N-1H-tetrazol-5-yl-acetamide, primarily involving the tetrazole ring. The acidic proton on the tetrazole ring can be removed by a base, creating a nucleophilic anion that can react with electrophiles.
A notable example of this reactivity is the N-alkylation of the tetrazole ring. In a study on a similar compound, N-benzoyl 5-(aminomethyl)tetrazole, reaction with benzyl (B1604629) bromide in the presence of a base like potassium carbonate resulted in the formation of two distinct regioisomers. This occurs because the initial deprotonation of the tetrazole ring leads to an anion where the negative charge is delocalized over the nitrogen atoms, allowing for alkylation at different positions. The reaction typically yields a mixture of the 1-substituted and 2-substituted products. The ratio of these isomers is influenced by factors such as the solvent, the nature of the electrophile, and the counter-ion.
The acetamide moiety also presents a site for nucleophilic substitution, although this is less commonly explored compared to the tetrazole ring. The carbonyl carbon of the acetamide group is electrophilic and could potentially undergo attack by strong nucleophiles, leading to hydrolysis or other substitution products under specific conditions. However, the stability of the amide bond generally requires harsh conditions for such reactions to occur.
Table 1: Regioisomeric Products in N-Alkylation of a Tetrazole Derivative This table is based on data for the related compound N-benzoyl 5-(aminomethyl)tetrazole.
| Reagent | Base | Product 1 (1,5-disubstituted) | Product 2 (2,5-disubstituted) |
| Benzyl bromide | K₂CO₃ | N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide | N-((2-benzyl-2H-tetrazol-5-yl)methyl)benzamide |
Cycloaddition Reactions
Cycloaddition reactions are fundamental to the synthesis of the tetrazole ring itself. The most common method for forming 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide (B81097) with a nitrile. thieme-connect.com This reaction, often referred to as a "click" reaction, is known for its high efficiency and wide applicability.
While cycloaddition is crucial for the formation of the tetrazole core, the participation of N-1H-tetrazol-5-yl-acetamide as a reactant in subsequent cycloaddition reactions is less documented. The tetrazole ring, being an aromatic heterocycle, is generally stable and less prone to participate in cycloaddition reactions. However, under certain conditions, tetrazole derivatives can undergo thermal or photochemical reactions that may involve cycloaddition pathways. For instance, some C,N-substituted tetrazoles can undergo controlled thermal decomposition to form highly reactive nitrilimines, which can then participate in various 1,3-dipolar cycloaddition reactions. wikipedia.org
Oxidation and Reduction Reactions
The tetrazole ring is known for its stability towards a range of oxidizing and reducing agents. thieme-connect.com This stability is a key feature that contributes to its utility in various applications.
However, the substituent groups on the tetrazole ring can undergo oxidation or reduction. For instance, the precursor to N-1H-tetrazol-5-yl-acetamide, 5-aminotetrazole (B145819), can undergo electrochemical oxidation. Studies have shown that the electro-oxidation of 5-aminotetrazole on certain metal oxide electrodes can lead to the formation of 5,5'-azotetrazolate salts. nih.gov This reaction involves the oxidative coupling of the amino groups.
Regarding reduction, while the tetrazole ring itself is resistant, functional groups attached to it can be reduced. For example, electrochemical methods have been employed for the reductive cleavage of protecting groups from tetrazole derivatives. nih.gov This demonstrates that the tetrazole ring can be compatible with reductive conditions, allowing for selective transformations of other parts of the molecule.
Protonolysis and Tautomeric Equilibria
5-substituted-1H-tetrazoles, including N-1H-tetrazol-5-yl-acetamide, exist in two main tautomeric forms: the 1H- and 2H-tautomers. nih.gov In solution, the 1H-tautomer is generally the predominant form. nih.gov The position of this equilibrium can be influenced by the solvent, temperature, and the nature of the substituent at the 5-position.
The acidic nature of the N-H proton in the tetrazole ring is a significant aspect of its reactivity. The pKa of the tetrazole proton is comparable to that of carboxylic acids, making it readily deprotonated by bases. wikipedia.org Protonolysis, the cleavage of a chemical bond by an acid, can be relevant in the context of reactions involving the tetrazole ring in acidic media. Computational studies on the protonation energies of tetrazole derivatives have been used to understand the site of protonation, which is crucial for elucidating the mechanisms of reactions such as alkylation in acidic conditions.
Investigation of Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides valuable insights into the reactivity of N-1H-tetrazol-5-yl-acetamide. While specific kinetic and thermodynamic data for this exact compound are not extensively available, studies on related systems offer a basis for understanding its behavior.
Kinetic investigations of nucleophilic aromatic substitution on tetrazine systems have been conducted. For example, the reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with biothiols has been studied spectrophotometrically to determine the rate constants. researchgate.net Such studies reveal that the mechanism often proceeds through an addition-elimination pathway, with the nucleophilic attack being the rate-determining step. researchgate.net
From a thermodynamic perspective, computational studies on related bis-tetrazole acetamides have been performed to calculate properties such as entropy, enthalpy, and Gibbs free energy. nih.govresearchgate.net These calculations help in understanding the stability and reactivity of these molecules. The heat of combustion for various compounds containing a tetrazole ring has also been experimentally determined, providing data on their energetic properties. acs.org
Coordination Chemistry and Supramolecular Assemblies
N-1H-tetrazol-5-yl-acetamide as a Ligand for Metal Complexes
The presence of both a tetrazole ring and an acetamide (B32628) group allows N-1H-tetrazol-5-yl-acetamide to act as a versatile ligand in the formation of metal complexes. The tetrazole moiety, in particular, is known for its ability to coordinate with a wide range of metal ions, typically entering into complex compounds in its deprotonated form as a tetrazolate anion. arkat-usa.org
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The synthesis of these materials often involves solvothermal or hydrothermal methods, where the components are heated in a solvent, promoting the self-assembly of the extended network. nih.govmdpi.com
While specific MOFs based exclusively on N-1H-tetrazol-5-yl-acetamide are not extensively detailed, the broader class of tetrazole-based ligands is widely used for this purpose. unimi.itrsc.org The general synthetic approach involves the reaction of a metal salt with the tetrazole-containing ligand in a suitable solvent system. arkat-usa.orgmdpi.com The versatility of the tetrazole group allows for the creation of diverse network topologies, from one-dimensional chains to complex three-dimensional frameworks. arkat-usa.orgresearchgate.net For instance, nitrogen-rich MOFs have been successfully prepared through one-step hydrothermal reactions involving ligands like N,N-Bis(1H-tetrazole-5-yl)-amine. mdpi.com The principles of these syntheses are directly applicable to N-1H-tetrazol-5-yl-acetamide, suggesting its potential to form novel MOF structures.
The tetrazole ring offers numerous potential binding sites, leading to a variety of coordination modes. It can act as a multidentate ligand, bridging multiple metal centers to facilitate the formation of polymeric structures. researchgate.net Common coordination involves the nitrogen atoms of the tetrazole ring. arkat-usa.org In N1-substituted tetrazoles, the N4 atom is often the primary site of coordination. arkat-usa.org The specific binding mode can be influenced by reaction conditions and the choice of metal ion.
For example, studies on the related ligand 5-pyrimidyl-tetrazolate have shown it can adopt chelating/bridging coordination modes that connect two or three metal ions, leading to the formation of polynuclear species and 2D polymers. researchgate.net The deprotonated tetrazolate anion can coordinate to metal ions like Zn(II) through its nitrogen atoms, forming complexes with distorted tetrahedral geometry. arkat-usa.org Given its structure, N-1H-tetrazol-5-yl-acetamide is expected to exhibit similar coordination behavior, utilizing the nitrogen atoms of the tetrazole ring to bridge metal centers.
Table 1: Common Coordination Modes of Tetrazole-Based Ligands
| Coordination Mode | Description | Resulting Structure |
| Monodentate | The ligand binds to a single metal center through one nitrogen atom. | Simple mononuclear complexes. |
| Bridging (Bidentate) | The ligand links two metal centers using two different nitrogen atoms. | 1D chains or dinuclear complexes. |
| Chelating/Bridging | The ligand chelates to one metal center and bridges to another. | Polynuclear species and 2D/3D frameworks. researchgate.net |
| Multidentate Bridging | The ligand utilizes three or more nitrogen atoms to connect multiple metal centers. | Complex 2D or 3D polymers. researchgate.net |
The choice of the metal ion is a critical factor that dictates the final structure and topology of the resulting coordination polymer. mdpi.com Different metal ions have distinct preferences for coordination numbers, geometries, and bond lengths, which in turn directs the self-assembly process. researchgate.netmdpi.com
Supramolecular Interactions in Crystal Structures
The assembly of molecules in the solid state is governed by non-covalent interactions. In the case of N-1H-tetrazol-5-yl-acetamide, hydrogen bonding and π-π stacking are the primary forces that define its crystal packing and supramolecular architecture.
Hydrogen bonds are the most significant interactions in the crystal structure of related acetamide and tetrazole compounds. The N-H groups of the tetrazole ring and the amide function, along with the C=O group of the acetamide, act as potent hydrogen bond donors and acceptors.
In the crystal structure of a closely related compound, N-(1-Diacetylamino-1H-tetrazol-5-yl)acetamide, molecules are linked by an extensive network of N—H⋯O, N—H⋯N, and C—H⋯O hydrogen bonds. nih.gov These interactions collectively generate a stable, three-dimensional supramolecular network. nih.gov Similarly, the structure of N-(5-amino-1H-tetrazol-1-yl)formamide also features a 3D network formed by N—H⋯N, N—H⋯O, and C—H⋯N hydrogen bonds. nih.gov In another example, the crystal structure of 2-arylphenyl-1H-tetrazole shows the NH of the tetrazole forming a hydrogen bond with a nitrogen atom of a neighboring molecule, creating a 1D chain. ru.nl It is highly probable that N-1H-tetrazol-5-yl-acetamide forms similar extensive hydrogen-bonded networks, which would be the dominant factor in its crystal packing.
Table 2: Hydrogen Bond Parameters in N-(1-Diacetylamino-1H-tetrazol-5-yl)acetamide
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
| N6–H6N···O3 | 0.90(2) | 2.05(2) | 2.943(1) | 172(2) |
| N5–H5N···N3 | 0.89(2) | 2.07(2) | 2.956(1) | 173(2) |
| C7–H7B···O2 | 0.98 | 2.50 | 3.425(2) | 158 |
| Data sourced from a study on a related diacetylated derivative, illustrating the types of hydrogen bonds expected. nih.gov |
π-π stacking is a non-covalent interaction that occurs between aromatic or heterocyclic rings. mdpi.commdpi.com This interaction can play a significant role in stabilizing the crystal structures of molecules containing such rings. mdpi.com The tetrazole ring in N-1H-tetrazol-5-yl-acetamide is a π-system and could potentially engage in such interactions with neighboring rings.
Halogen Bonding and Other Non-Covalent Interactions
Halogen bonding is a highly directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. This interaction has emerged as a powerful tool in crystal engineering and supramolecular chemistry. Although specific examples of Acetamide, N-1H-tetrazol-5-yl- participating in halogen bonding are not readily found in current research, the molecular structure suggests it possesses potential halogen bond accepting sites, namely the nitrogen atoms of the tetrazole ring and the oxygen atom of the acetyl group.
In contrast, other non-covalent interactions have been observed in the crystal structure of the closely related compound, N-(1-Diacetylamino-1H-tetrazol-5-yl)acetamide. nih.gov The crystal packing of this molecule is dominated by a network of hydrogen bonds, which are crucial in the formation of its three-dimensional supramolecular architecture. nih.gov
Key non-covalent interactions identified in the crystal structure of N-(1-Diacetylamino-1H-tetrazol-5-yl)acetamide include: nih.gov
N—H⋯O Hydrogen Bonds: These interactions involve the hydrogen atom of an N-H group and the oxygen atom of a carbonyl group on an adjacent molecule.
N—H⋯N Hydrogen Bonds: The hydrogen atom of an N-H group also interacts with nitrogen atoms of the tetrazole ring on neighboring molecules.
C—H⋯O Interactions: Weaker C—H⋯O hydrogen bonds also contribute to the stability of the crystal lattice. nih.gov
Table 1: Hydrogen-bond geometry (Å, °) in N-(1-Diacetylamino-1H-tetrazol-5-yl)acetamide
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| N—H···O | 0.88 | 2.05 | 2.92 | 173 |
| N—H···N | 0.88 | 2.12 | 2.99 | 170 |
Note: Data is for the related compound N-(1-Diacetylamino-1H-tetrazol-5-yl)acetamide and is presented as a model for the potential interactions of Acetamide, N-1H-tetrazol-5-yl-. nih.gov
Self-Assembly Processes and Directed Crystal Growth
The diverse array of non-covalent interactions observed in the crystal structure of N-(1-Diacetylamino-1H-tetrazol-5-yl)acetamide provides a clear indication of the self-assembly behavior of Acetamide, N-1H-tetrazol-5-yl-. The directional nature of the N—H⋯O and N—H⋯N hydrogen bonds acts as a set of instructions, guiding the molecules to arrange themselves in a predictable and ordered manner.
This self-assembly process results in the formation of a robust, three-dimensional supramolecular network. nih.gov The specific arrangement of molecules, or supramolecular synthons, is a recurring motif that builds up the entire crystal lattice. The understanding of these synthons is fundamental to the principles of crystal engineering.
Directed crystal growth is a process that aims to control the size, shape, and orientation of crystals. This is often achieved by manipulating the conditions of crystallization, such as solvent, temperature, and the presence of additives, to favor the formation of specific supramolecular synthons. While specific studies on the directed crystal growth of Acetamide, N-1H-tetrazol-5-yl- are not detailed in the available literature, the knowledge of its key non-covalent interactions provides a roadmap for such endeavors.
For instance, the introduction of specific solvents that can compete for hydrogen bonding sites could potentially disrupt or alter the formation of the existing supramolecular network, leading to different crystal polymorphs with distinct physical properties. Similarly, the use of tailored substrates or templates could guide the assembly of the molecules in a preferred orientation, allowing for the growth of highly ordered crystalline materials. The robust nature of the hydrogen bonding network suggests that Acetamide, N-1H-tetrazol-5-yl- is a promising candidate for crystal engineering studies aimed at producing materials with desired structural and functional properties.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Acetamide, N-1H-tetrazol-5-yl- |
Applications in Advanced Materials and Chemical Catalysis
Utilization as Intermediates in Organic Synthesis
While specific, non-pharmaceutical or non-agrochemical examples of Acetamide (B32628), N-1H-tetrazol-5-yl- as a direct intermediate in organic synthesis are not extensively detailed in the reviewed literature, the broader class of 5-substituted-1H-tetrazoles serves as crucial building blocks for more complex heterocyclic systems. The tetrazole moiety is a key synthon in the creation of a variety of nitrogen-containing heterocycles. thieme-connect.com
Derivatives of 5-aminotetrazole (B145819), from which Acetamide, N-1H-tetrazol-5-yl- is derived, are recognized as valuable intermediates. For instance, 1,5-diaminotetrazole is a known precursor in the preparation of other tetrazole-containing compounds. nih.gov The acetamido group in Acetamide, N-1H-tetrazol-5-yl- can potentially be hydrolyzed to regenerate the amino group, allowing for further functionalization. Alternatively, the N-H protons of the tetrazole ring can be substituted, leading to a variety of 1- and 2-substituted tetrazole derivatives.
The synthesis of nitrogen-rich compounds is an area of significant interest, and tetrazoles are primary candidates for this purpose due to their high nitrogen content. chemistryresearches.ir The general synthetic utility of tetrazoles is well-established, with methods like the [3+2] cycloaddition of azides with nitriles being a common route to the tetrazole ring. thieme-connect.com Functionalized tetrazoles, such as Acetamide, N-1H-tetrazol-5-yl-, can then be used in subsequent reactions to build more complex molecular architectures. For example, tetrazole derivatives have been used in multicomponent reactions to generate diverse molecular scaffolds. nih.govrug.nl
Role in Material Science (e.g., energetic materials, photography)
The high nitrogen content and positive enthalpy of formation of tetrazole compounds make them prime candidates for use as energetic materials. Tetrazole derivatives are known to be components of explosives and propellants. thieme-connect.com The introduction of various functional groups onto the tetrazole ring allows for the fine-tuning of their energetic properties, such as detonation velocity and thermal stability.
The following table summarizes the calculated detonation properties of some representative tetrazole-based energetic materials, providing a comparative context for the potential performance of Acetamide, N-1H-tetrazol-5-yl- derivatives.
| Compound/Salt | Detonation Velocity (Vdet) (m s⁻¹) | Detonation Pressure (Pdet) (GPa) |
| Hydrazinium salt of 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine | 8061 | 24.8 |
| Hydroxylammonium salt of 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine | 7984 | 24.6 |
| 1,3-bis-1,1'-tetrazolylnitrazapropane | ~8000-8200 | Not specified |
| Trinitrazaheptane bridged bis-nitrotetrazolate | Not specified | Not specified |
| TNT (for comparison) | 6881 | 19.5 |
| RDX (for comparison) | 8795 | Not specified |
This table is generated based on data from multiple sources for comparative purposes. uni-muenchen.dersc.org
In addition to their use as energetic materials, tetrazole derivatives have found applications in photography, where they can act as antifoggants or stabilizers in photographic emulsions. thieme-connect.com
Corrosion Inhibition Studies
Tetrazole derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, including mild steel and copper, in acidic environments. The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. This adsorption occurs through the lone pair electrons of the nitrogen atoms in the tetrazole ring, as well as through π-electron interactions between the heterocyclic ring and the metal surface.
While direct studies on the corrosion inhibition properties of Acetamide, N-1H-tetrazol-5-yl- are not specified in the available literature, research on analogous tetrazole derivatives provides significant insight into its potential efficacy. The general mechanism involves the formation of a protective film on the metal surface, which can be influenced by the molecular structure of the inhibitor. The presence of electron-donating or electron-withdrawing groups on the tetrazole ring can affect the electron density at the nitrogen atoms, thereby influencing the strength of the adsorption bond.
Theoretical studies using Density Functional Theory (DFT) have been employed to correlate the molecular structure of tetrazole derivatives with their corrosion inhibition efficiency. These calculations help in understanding the adsorption mechanism and predicting the effectiveness of different substituted tetrazoles as corrosion inhibitors.
Catalytic Activity of N-1H-tetrazol-5-yl-acetamide Derivatives
While Acetamide, N-1H-tetrazol-5-yl- itself is not typically a catalyst, its derivatives can act as ligands in the formation of catalytically active metal complexes and metal-organic frameworks (MOFs). The tetrazole ring, with its multiple nitrogen atoms, provides excellent coordination sites for metal ions. acs.org These coordination compounds can exhibit catalytic activity in various organic transformations.
For example, tetrazole-based ligands have been used to construct MOFs that show catalytic activity. rsc.orgrsc.org The porous nature of MOFs, combined with the active metal centers coordinated to the tetrazole ligands, can create highly effective and reusable heterogeneous catalysts. These catalytic systems have been employed in reactions such as the synthesis of pyrazolo[3,4-b]pyridine derivatives. nih.gov
The acetamido group in Acetamide, N-1H-tetrazol-5-yl- can also participate in coordination with metal ions, potentially leading to the formation of bidentate or bridging ligands. This could result in the creation of novel coordination polymers and MOFs with unique structural and catalytic properties. The development of such materials is an active area of research, with the potential for applications in green chemistry and sustainable industrial processes.
Development of Novel Reagents and Synthons
Functionalized tetrazoles are valuable building blocks, or synthons, in organic synthesis for the construction of more complex molecules. beilstein-journals.orgbeilstein-archives.orgnih.gov The tetrazole ring can be considered a bioisostere for a carboxylic acid group, which is a common strategy in medicinal chemistry, but this property also makes it a useful functional group in other areas of chemical synthesis. nih.govnih.gov
Acetamide, N-1H-tetrazol-5-yl- can serve as a versatile synthon. The acetamido group can be a site for further chemical modification. For instance, it can be hydrolyzed to an amino group, which can then be diazotized to introduce other functionalities. The N-H protons on the tetrazole ring can also be substituted to create 1- or 2-substituted derivatives, further expanding its synthetic utility.
The use of tetrazole aldehydes as building blocks in multicomponent reactions highlights the potential of functionalized tetrazoles to create molecular diversity. beilstein-journals.orgbeilstein-archives.orgnih.gov Similarly, Acetamide, N-1H-tetrazol-5-yl- could potentially be used in such reactions, with the acetamido group influencing the reactivity and outcome of the transformation. The ability of tetrazoles to act as ligands also opens up possibilities for their use in supramolecular chemistry to construct discrete and polymeric assemblies with specific functions. rsc.org
Future Research Directions and Concluding Remarks
Emerging Synthetic Routes and Methodological Advancements
The synthesis of tetrazole derivatives, including N-1H-tetrazol-5-yl-acetamide, has traditionally relied on methods like the [3+2] cycloaddition of azides with nitriles. thieme-connect.comresearchgate.netresearchgate.net However, the field is rapidly evolving, with a strong emphasis on developing more efficient, safer, and environmentally benign synthetic protocols. bohrium.com Future research will likely focus on the adoption and refinement of several key advancements.
One of the most promising areas is the expansion of multicomponent reactions (MCRs) . acs.orgbeilstein-archives.org MCRs offer a highly efficient route to complex molecules in a single step, improving atom economy and reducing waste. nih.gov Applying novel MCR strategies could provide direct access to diverse libraries of N-1H-tetrazol-5-yl-acetamide analogs, which would be invaluable for screening and optimization studies. beilstein-archives.orgbeilstein-journals.org
Furthermore, the development of advanced catalytic systems is set to revolutionize tetrazole synthesis. This includes the use of nanoparticle catalysts and magnetically recoverable catalysts , which offer high efficiency and easy separation from the reaction mixture. tandfonline.comtandfonline.comresearchgate.net Research into new catalysts, such as metal-organic frameworks (MOFs) or functionalized polymers, could lead to milder reaction conditions and improved yields for the synthesis of N-1H-tetrazol-5-yl-acetamide. bohrium.com The move away from potentially hazardous reagents like hydrazoic acid, perhaps by generating azide (B81097) reactants in situ, remains a critical goal. researchgate.net
| Methodological Advancement | Description | Potential Impact on N-1H-tetrazol-5-yl-acetamide Synthesis |
| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product containing substantial portions of all reactants. acs.orgnih.gov | Enables rapid generation of diverse libraries of derivatives for structure-activity relationship studies. beilstein-journals.org |
| Nanocatalysis | Use of catalysts in the nanometer size range, offering high surface area and reactivity. tandfonline.comtandfonline.com | Could lead to higher yields, shorter reaction times, and milder conditions. tandfonline.com |
| Magnetically Recoverable Catalysts | Catalysts supported on magnetic nanoparticles, allowing for easy separation using an external magnet. tandfonline.com | Simplifies product purification and catalyst recycling, aligning with green chemistry principles. tandfonline.com |
| In Situ Azide Generation | Chemical processes that generate the azide reactant within the reaction vessel, avoiding the need to handle potentially explosive azide compounds directly. researchgate.net | Enhances the safety profile of the synthesis, making it more suitable for larger-scale production. |
Integration of Advanced Computational Techniques for Predictive Modeling
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. emanresearch.orgnih.gov For N-1H-tetrazol-5-yl-acetamide, the integration of advanced computational techniques offers a powerful approach to predict molecular properties and guide experimental work.
Density Functional Theory (DFT) studies can provide deep insights into the electronic structure, stability, and reactivity of N-1H-tetrazol-5-yl-acetamide and its analogs. nih.govtandfonline.com Such calculations can determine frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and thermodynamic properties, which are crucial for understanding the molecule's behavior. nih.govresearchgate.net
Molecular docking and molecular dynamics (MD) simulations are essential for predicting how these molecules might interact with biological targets, such as enzymes or receptors. nih.govtandfonline.com By simulating the binding modes and energies, researchers can screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and biological testing. nih.govnih.gov These techniques have been successfully applied to other tetrazole derivatives to identify potential inhibitors for various diseases. researchgate.netnih.gov The use of Quantitative Structure-Activity Relationship (QSAR) models can further establish a mathematical link between the chemical structure and biological activity, accelerating the design of more potent compounds. emanresearch.org
| Computational Technique | Application for N-1H-tetrazol-5-yl-acetamide | Predicted Outcomes |
| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity descriptors, and spectroscopic properties. nih.govtandfonline.com | Prediction of stability, reaction mechanisms, and interpretation of experimental spectra. |
| Molecular Docking | Simulation of the binding of the molecule to the active site of a biological target. tandfonline.com | Identification of potential biological targets and key binding interactions. researchgate.net |
| Molecular Dynamics (MD) | Simulation of the movement of the molecule and its target over time. nih.gov | Assessment of the stability of the ligand-protein complex and conformational changes. |
| QSAR | Development of statistical models relating chemical structure to biological activity. emanresearch.org | Prediction of the activity of unsynthesized derivatives to guide lead optimization. |
Exploration of Novel Supramolecular Architectures and Functional Materials
The tetrazole ring is an excellent ligand for coordinating with metal ions due to its multiple nitrogen atoms. lifechemicals.com This property opens up exciting avenues for the use of N-1H-tetrazol-5-yl-acetamide as a building block in materials science. Future research could focus on creating novel supramolecular assemblies and functional materials with unique properties. rsc.org
By reacting N-1H-tetrazol-5-yl-acetamide with various metal salts, it may be possible to construct sophisticated metal-organic frameworks (MOFs) . rsc.org These materials are known for their high porosity and potential applications in gas storage, separation, and catalysis. lifechemicals.com The acetamide (B32628) group could also participate in hydrogen bonding, further directing the assembly of complex three-dimensional networks. nih.gov The exploration of these architectures could lead to materials with tailored electronic, optical, or magnetic properties, expanding the utility of this compound far beyond its traditional biological applications. bohrium.comrsc.org
Deeper Mechanistic Understanding of Biological Interactions in Non-Human Systems
Tetrazole derivatives are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. researchgate.netresearchgate.netsphinxsai.com While the ultimate goal of such research is often therapeutic, a fundamental understanding of how these compounds interact with biological systems at a molecular level is crucial, and this foundational work often begins in non-human systems.
Future studies on N-1H-tetrazol-5-yl-acetamide should aim to elucidate its mechanism of action against various pathogens. For instance, research could investigate its ability to inhibit essential microbial enzymes or disrupt cell wall synthesis in bacteria. nih.govacs.org Combining experimental techniques like X-ray crystallography of protein-ligand complexes with the computational methods described earlier can provide a detailed picture of the binding interactions. nih.gov Understanding these mechanisms in non-human systems, such as in agricultural pathogens or environmental microbes, could reveal new applications for the compound and its derivatives. lifechemicals.comnih.gov
Potential for N-1H-tetrazol-5-yl-acetamide in Interdisciplinary Research
The multifaceted nature of the tetrazole ring ensures that the future of N-1H-tetrazol-5-yl-acetamide lies in interdisciplinary research. Its structural features make it a candidate for investigation across several fields:
Medicinal Chemistry : As a bioisostere for carboxylic acids, it remains a privileged scaffold in drug design. beilstein-journals.orgresearchgate.netnih.gov Continued exploration could lead to new antimicrobial or anticancer agents. tandfonline.comnih.gov
Materials Science : Its ability to coordinate with metals and form hydrogen bonds makes it a prime candidate for developing new polymers, MOFs, and other functional materials. bohrium.comlifechemicals.comrsc.org
Agricultural Science : Tetrazole derivatives have been investigated as plant growth regulators, herbicides, and fungicides. lifechemicals.comnih.gov N-1H-tetrazol-5-yl-acetamide could be explored for similar applications to protect crops.
Energetic Materials : The high nitrogen content of the tetrazole ring makes it a component of interest for high-energy materials. acs.orgnih.gov
Challenges and Opportunities in the Field of Tetrazole Chemistry
The field of tetrazole chemistry, while rich with potential, is not without its challenges. A primary concern is the use of potentially explosive and toxic azide reagents in many synthetic routes. thieme-connect.com A significant opportunity, therefore, lies in the development of safer, greener synthetic methodologies that avoid or mitigate these risks. researchgate.netresearchgate.net
Despite this challenge, the opportunities are vast. The tetrazole ring is a uniquely versatile scaffold that continues to appear in FDA-approved drugs and advanced materials. lifechemicals.comnih.gov The ongoing exploration of its chemical space through advanced synthesis and computational modeling promises to uncover new compounds with valuable properties. The ability of tetrazoles to act as bioisosteres, stable ligands, and high-energy moieties ensures their continued relevance in science and technology. bohrium.comnih.gov For Acetamide, N-1H-tetrazol-5-yl-, the path forward involves leveraging these opportunities to unlock its full potential across multiple scientific disciplines.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing N-1H-tetrazol-5-yl-acetamide and its derivatives?
- The synthesis typically involves coupling reactions between tetrazole-containing precursors and acetamide derivatives. For example, N-substituted tetrazole-acetamides can be synthesized via nucleophilic substitution or condensation reactions using chloroacetyl chloride and tetrazole amines under reflux conditions with catalysts like pyridine or zeolites . Reaction monitoring via TLC and purification through recrystallization (e.g., using ethanol or pet-ether) are critical steps to ensure product purity .
Q. How is the structural characterization of N-1H-tetrazol-5-yl-acetamide performed?
- X-ray crystallography (using software like SHELXL for refinement) is employed for unambiguous structural determination, particularly for resolving tautomeric forms of the tetrazole ring . Spectroscopic methods include -NMR and -NMR to confirm substituent integration and connectivity, while SFC-MS or ESI-MS validates molecular weight and purity .
Q. What is the pH stability profile of N-1H-tetrazol-5-yl-acetamide?
- The compound exhibits stability across a broad pH range (e.g., pH 2–12), making it suitable for reactions in diverse solvent systems. Stability tests involve incubating the compound in buffered solutions and monitoring degradation via HPLC or UV-Vis spectroscopy .
Advanced Research Questions
Q. How can synthetic yield be optimized for N-1H-tetrazol-5-yl-acetamide derivatives?
- Catalyst selection (e.g., Zeolite Y-H or triethylamine) and reaction temperature (e.g., 150°C under oil bath) significantly impact yields. Design of Experiments (DoE) can identify optimal molar ratios of reactants and catalysts, while microwave-assisted synthesis may reduce reaction time . Post-reaction distillation of excess solvents (e.g., pyridine) minimizes byproduct formation .
Q. What strategies resolve contradictions in crystallographic data for tetrazole-acetamide complexes?
- For twinned or low-resolution crystals, SHELXD/SHELXE software enables robust phase determination through dual-space recycling algorithms. High-resolution data (≤1.0 Å) combined with anisotropic displacement parameter refinement improve model accuracy . Discrepancies in tautomerism (e.g., 1H vs. 2H-tetrazole forms) can be resolved via Hirshfeld surface analysis .
Q. How are structure-activity relationships (SAR) evaluated for tetrazole-acetamide derivatives in drug design?
- Systematic SAR studies involve synthesizing analogs with varying substituents (e.g., aryl, alkyl, or heterocyclic groups) and testing biological activity (e.g., antiproliferative assays). Molecular docking (e.g., using AutoDock Vina) identifies key interactions with target proteins, such as hydrogen bonding with the tetrazole moiety . Meta-analysis of bioactivity data across analogs helps pinpoint pharmacophoric features .
Q. How can byproduct formation during synthesis be mitigated?
- Byproducts often arise from incomplete substitution or oxidation. Strategies include:
- Using inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive tetrazole rings.
- Employing scavengers (e.g., molecular sieves) to absorb reactive intermediates.
- Gradient column chromatography or preparative HPLC for isolating the target compound from side products .
Q. What computational methods predict solubility and reactivity of N-1H-tetrazol-5-yl-acetamide derivatives?
- Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) model solvation energies and electrostatic potential surfaces to predict solubility trends. QSPR models correlate logP values with experimental solubility data in solvents like DMSO or water . Reactivity is assessed via Fukui indices to identify nucleophilic/electrophilic sites on the tetrazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
